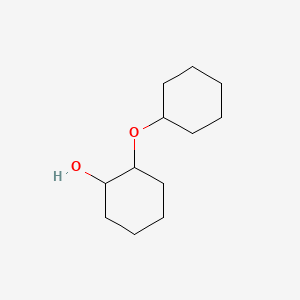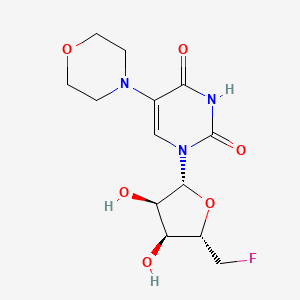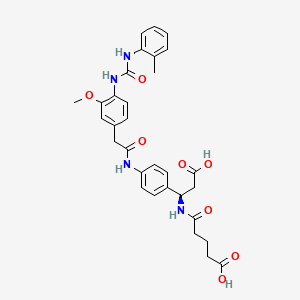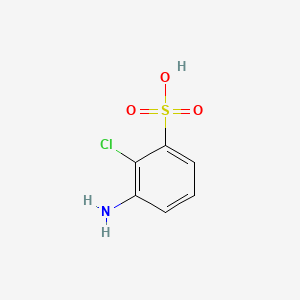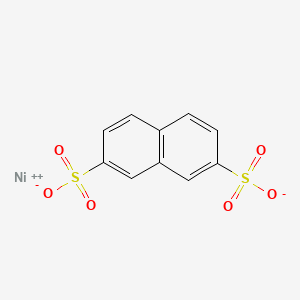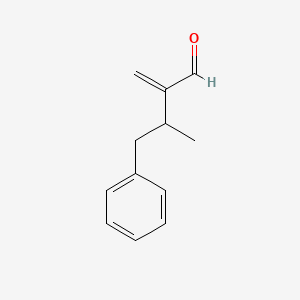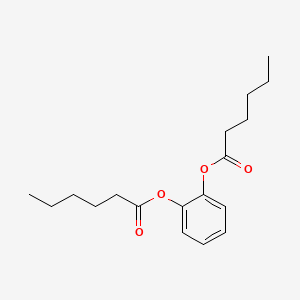
1,2-Phenylene dihexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Phenylene dihexanoate is an organic compound with the molecular formula C18H26O4. It is an ester derived from hexanoic acid and 1,2-dihydroxybenzene. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Phenylene dihexanoate can be synthesized through the esterification reaction between hexanoic acid and 1,2-dihydroxybenzene. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Phenylene dihexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield hexanoic acid and 1,2-dihydroxybenzene.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation: The aromatic ring in this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Hexanoic acid and 1,2-dihydroxybenzene.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Quinones and other oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
1,2-Phenylene dihexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,2-Phenylene dihexanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing hexanoic acid and 1,2-dihydroxybenzene, which can further participate in biochemical pathways. The aromatic ring can interact with enzymes and receptors, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Phenylene diacetate: An ester derived from acetic acid and 1,2-dihydroxybenzene.
1,2-Phenylene dibutyrate: An ester derived from butyric acid and 1,2-dihydroxybenzene.
1,2-Phenylene dioctanoate: An ester derived from octanoic acid and 1,2-dihydroxybenzene.
Uniqueness
1,2-Phenylene dihexanoate is unique due to its specific ester group derived from hexanoic acid, which imparts distinct physical and chemical properties
Propiedades
Número CAS |
93941-77-6 |
|---|---|
Fórmula molecular |
C18H26O4 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(2-hexanoyloxyphenyl) hexanoate |
InChI |
InChI=1S/C18H26O4/c1-3-5-7-13-17(19)21-15-11-9-10-12-16(15)22-18(20)14-8-6-4-2/h9-12H,3-8,13-14H2,1-2H3 |
Clave InChI |
ROYLHNCAKTYWLD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OC1=CC=CC=C1OC(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


